6-(Dimethylamino)-4-methylnicotinaldehyde
Description
6-(Dimethylamino)-4-methylnicotinaldehyde (CAS 1803565-77-6) is a pyridine derivative featuring a dimethylamino group at position 6 and a methyl group at position 4 of the pyridine ring, with an aldehyde functional group at position 3. Its InChIKey is WPUDUICHBHFJHI-UHFFFAOYSA-N, and it is commercially available through 10 global suppliers, indicating its relevance as a synthetic intermediate in organic chemistry and pharmaceutical research . The dimethylamino group is a strong electron-donating substituent, which enhances the reactivity of the aldehyde group in nucleophilic reactions, making it valuable in the synthesis of heterocyclic compounds and coordination complexes.
Properties
IUPAC Name |
6-(dimethylamino)-4-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-4-9(11(2)3)10-5-8(7)6-12/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPSFOIQTQNCLRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80473450 | |
| Record name | 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
764651-69-6 | |
| Record name | 6-(DIMETHYLAMINO)-4-METHYLNICOTINALDEHYDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80473450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Dimethylamino)-4-methylnicotinaldehyde typically involves the introduction of the dimethylamino group and the methyl group onto the nicotinaldehyde ring. One common method involves the reaction of 4-methylnicotinaldehyde with dimethylamine in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher efficiency and cost-effectiveness. This can include the use of continuous flow reactors, advanced catalysts, and automated control systems to monitor and adjust reaction parameters in real-time .
Chemical Reactions Analysis
Types of Reactions
6-(Dimethylamino)-4-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.
Major Products Formed
Oxidation: 6-(Dimethylamino)-4-methylnicotinic acid.
Reduction: 6-(Dimethylamino)-4-methyl-3-pyridinemethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Dimethylamino)-4-methylnicotinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be used as a fluorescent probe for studying biological processes.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-(Dimethylamino)-4-methylnicotinaldehyde involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aldehyde group can form covalent bonds with nucleophilic sites on target molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate
Structural Differences :
- Ethyl 4-(dimethylamino) benzoate contains a dimethylamino group attached to a benzene ring, esterified with ethanol.
- 2-(Dimethylamino) ethyl methacrylate features a methacrylate backbone with a dimethylamino group on the ethyl side chain.
Functional Comparison: In resin cement formulations, ethyl 4-(dimethylamino) benzoate demonstrated a higher degree of monomer conversion (indicating superior reactivity) compared to 2-(dimethylamino) ethyl methacrylate. This difference is attributed to the resonance stabilization of the dimethylamino group in the benzoate structure, which facilitates electron transfer during polymerization. Additionally, resins containing ethyl 4-(dimethylamino) benzoate exhibited better physical properties (e.g., tensile strength) than those with 2-(dimethylamino) ethyl methacrylate. However, the latter showed improved performance when combined with diphenyliodonium hexafluorophosphate (DPI), suggesting synergistic effects in redox-initiated systems .
6-(4-Methylphenoxy)nicotinaldehyde and 6-(Cyclohexyloxy)-4-methylnicotinaldehyde
Structural Differences :
- 6-(Cyclohexyloxy)-4-methylnicotinaldehyde (CAS 928648-56-0) features a cyclohexyloxy group at position 6 and a methyl group at position 4.
Functional Comparison :
- This could limit their utility in reactions requiring activated carbonyl groups.
- Steric Effects: The bulky cyclohexyloxy group may hinder access to the aldehyde in sterically demanding reactions, whereas the planar phenoxy group offers moderate steric hindrance.
- Commercial Availability: 6-(Cyclohexyloxy)-4-methylnicotinaldehyde is supplied by 7 vendors, fewer than the 10 suppliers of 6-(Dimethylamino)-4-methylnicotinaldehyde, suggesting narrower applications .
6-(2-Hydroxyethylamino)nicotinaldehyde
Structural Difference: This compound replaces the dimethylamino group with a 2-hydroxyethylamino group at position 6.
However, the reduced electron-donating strength of the hydroxyethylamino group may lower the aldehyde’s reactivity in electron-deficient environments. This compound’s applications may favor scenarios requiring balanced solubility and moderate reactivity .
Data Tables
Table 1: Structural and Commercial Comparison of Nicotinaldehyde Derivatives
| Compound Name | Substituent (Position 6) | Position 4 | Aldehyde Position | Suppliers | Key Functional Attributes |
|---|---|---|---|---|---|
| This compound | Dimethylamino | Methyl | 3 | 10 | High reactivity (electron-donating), rigid core |
| 6-(4-Methylphenoxy)nicotinaldehyde | 4-Methylphenoxy | - | 3 | Not specified | Moderate steric hindrance, weaker electron donation |
| 6-(Cyclohexyloxy)-4-methylnicotinaldehyde | Cyclohexyloxy | Methyl | 3 | 7 | High steric hindrance, lower electrophilicity |
| 6-(2-Hydroxyethylamino)nicotinaldehyde | 2-Hydroxyethylamino | - | 3 | Not specified | Enhanced solubility, moderate reactivity |
Table 2: Reactivity Comparison of Dimethylamino-Containing Compounds in Resin Systems
| Compound | Role in Resin | Degree of Conversion | Physical Properties | Synergistic Effects with DPI |
|---|---|---|---|---|
| Ethyl 4-(dimethylamino) benzoate | Co-initiator | High | Superior | Minimal |
| 2-(Dimethylamino) ethyl methacrylate | Co-initiator | Moderate | Inferior | Significant improvement |
Biological Activity
6-(Dimethylamino)-4-methylnicotinaldehyde (6-DMN) is an organic compound notable for its unique structural features, including a dimethylamino group and an aldehyde functional group attached to a pyridine ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are explored through various biochemical assays and experimental studies.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 176.22 g/mol
- CAS Number : 764651-69-6
The biological activity of 6-DMN is primarily attributed to its interactions with various molecular targets:
- Receptor Interactions : 6-DMN has been shown to interact with G-protein coupled receptors (GPCRs), which are pivotal in mediating cellular signaling pathways. Activation of these receptors can lead to downstream effects affecting gene expression and cellular metabolism.
- Enzyme Modulation : The compound interacts with cytochrome P450 enzymes, influencing the metabolism of various substrates. This interaction can lead to either inhibition or activation of enzymatic activities, impacting drug metabolism and clearance.
Biological Activities
Research has highlighted several significant biological activities associated with 6-DMN:
- Anticancer Properties : Studies have indicated that 6-DMN can induce apoptosis in certain cancer cell lines. This effect is likely mediated through the modulation of cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and survival.
- Cognitive Enhancement : In animal models, low doses of 6-DMN have been observed to enhance cognitive functions, such as memory retention. This effect may be linked to its interaction with neurotransmitter systems, suggesting potential applications in treating cognitive disorders.
- Biochemical Assays : The compound is utilized in various biochemical assays due to its reactivity, enabling the detection of specific biological activities related to enzyme interactions and metabolic processes.
Pharmacokinetics
The pharmacokinetic profile of 6-DMN suggests that it is likely well-absorbed following oral administration, widely distributed throughout the body, metabolized predominantly in the liver, and excreted via the kidneys. Its stability under standard laboratory conditions further supports its utility in research applications.
Case Studies and Research Findings
Several studies have been conducted to elucidate the biological effects of 6-DMN:
- Cellular Studies : In vitro studies demonstrated that treatment with 6-DMN leads to significant changes in gene expression profiles associated with apoptosis and cell cycle regulation in cancer cells.
- Animal Models : Research involving rodent models revealed that administration of 6-DMN at varying dosages resulted in dose-dependent effects on cognitive performance, highlighting its potential as a cognitive enhancer.
Comparative Analysis
To better understand the unique properties of 6-DMN, a comparison with structurally similar compounds is useful:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 4-Dimethylaminobenzaldehyde | CHNO | Strong electrophile; used in colorimetric assays |
| 6-Methylnicotinaldehyde | CHNO | Lacks dimethylamino group; simpler structure |
| 2-Dimethylaminobenzaldehyde | CHNO | Similar amine functionality; used in similar reactions |
The unique combination of functional groups in 6-DMN allows for distinct reactivity patterns and potential therapeutic applications compared to these similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
